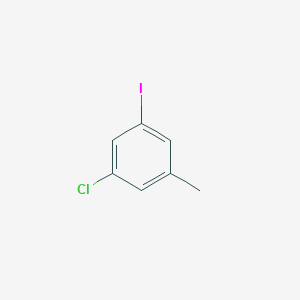

1-Chloro-3-iodo-5-methylbenzene

Descripción

Contextualizing Polysubstituted Arenes in Modern Organic Synthesis

Polysubstituted arenes are aromatic compounds where multiple hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. These molecules are fundamental structural units in a vast array of important substances, including pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.gov The specific arrangement and nature of the substituents on the aromatic core directly dictate the molecule's function and properties. nih.gov Consequently, the development of efficient and selective methods for synthesizing these highly functionalized benzenes is a significant and ongoing focus within the field of organic chemistry. rsc.orgnih.gov

Traditional approaches to constructing polysubstituted benzenes often involve the modification of existing aromatic compounds through reactions like electrophilic and nucleophilic aromatic substitutions, as well as transition-metal-catalyzed cross-coupling reactions. nih.gov However, a powerful alternative strategy is benzannulation, which involves the formation of the benzene ring itself from acyclic precursors. researchgate.net This method can offer improved regioselectivity and more flexible substitution patterns, often reducing the number of synthetic steps required. rsc.orgnih.gov The ability to create diverse and complex substitution patterns is crucial for developing new functional molecules. rsc.org

Significance of Halogenated Methylbenzenes as Synthetic Building Blocks

Halogenated methylbenzenes are a specific class of polysubstituted arenes that serve as versatile intermediates in organic synthesis. acs.org The presence of halogen atoms provides reactive handles for a variety of chemical transformations. These halogens can be readily converted into other functional groups through reactions like cross-coupling, which allows for the construction of more complex molecular architectures. acs.org

Furthermore, halogen atoms can be strategically installed on a benzene ring to influence subsequent reactions. They can be used to block certain positions on the ring or to direct incoming groups to specific locations. This control over reactivity and regioselectivity is essential for the efficient synthesis of complex target molecules.

Unique Reactivity Profile of 1-Chloro-3-iodo-5-methylbenzene

This compound is a particularly interesting example of a halogenated methylbenzene due to the distinct properties of its substituents. The interplay between the chloro, iodo, and methyl groups results in a unique reactivity profile that can be exploited in organic synthesis.

Differentiated Reactivity of Chlorine and Iodine Substituents

The reactivity of halogens on a benzene ring in electrophilic aromatic substitution is influenced by both inductive and resonance effects. libretexts.org Halogens are generally deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. libretexts.orgquora.com However, they are also ortho-, para-directing because the lone pairs on the halogen can be donated to the ring through resonance, stabilizing the intermediate carbocation formed during substitution at these positions. stackexchange.com

The reactivity order among halogens is not straightforward. While fluorine is the most electronegative, leading to the strongest inductive withdrawal, the resonance donation is also most effective due to better orbital overlap. Conversely, iodine is the least electronegative but also the poorest resonance donor. quora.com In many electrophilic substitution reactions, the reactivity follows the order I > Br > Cl > F, suggesting that the inductive effect is the dominant factor in deactivation. quora.com This differentiated reactivity allows for selective reactions at one halogen site while leaving the other intact. For instance, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions.

Influence of the Methyl Group on Aromatic Reactivity

The methyl group is an activating group in electrophilic aromatic substitution. numberanalytics.com It donates electron density to the benzene ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. youtube.comlumenlearning.com The methyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. numberanalytics.commasterorganicchemistry.com This is because the carbocation intermediates formed during ortho and para attack are stabilized by the electron-donating methyl group. youtube.com In this compound, the methyl group's activating and directing effects will compete with and modify the deactivating and directing effects of the halogen substituents.

Research Aims and Scope for Investigating this compound

The unique substitution pattern of this compound presents several avenues for research. A primary aim would be to explore the selective functionalization of this molecule. This could involve investigating conditions for selective cross-coupling reactions at either the iodo or chloro position, taking advantage of their differential reactivity. Another research direction could be to study the regioselectivity of further electrophilic aromatic substitutions on the ring, considering the combined directing effects of the three substituents.

The scope of such research would involve the synthesis of this compound and its subsequent use in a variety of chemical transformations. This would allow for a detailed understanding of its reactivity and its potential as a building block for the synthesis of more complex and potentially valuable molecules.

Compound Information

| Compound Name |

| 1-Bromo-3-chloro-5-iodobenzene (B84608) |

| 1-Chloro-3-iodo-2-methyl-5-nitrobenzene |

| This compound |

| 1-Chloro-3-iodo-5-nitrobenzene (B175260) |

| 1-chloro-3-methoxy-5-methylbenzene |

| Benzene |

| Chlorobenzene (B131634) |

| m-Chloroiodobenzene |

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H6ClI | PubChem nih.gov |

| Molecular Weight | 252.48 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 116632-43-0 | PubChem nih.gov |

| XLogP3 | 3.6 | PubChem nih.gov |

| Exact Mass | 251.92028 Da | PubChem nih.gov |

| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |

| Heavy Atom Count | 9 | PubChem nih.gov |

Propiedades

IUPAC Name |

1-chloro-3-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHIDHQDIWNMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303705 | |

| Record name | 1-Chloro-3-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-43-0 | |

| Record name | 1-Chloro-3-iodo-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 3 Iodo 5 Methylbenzene and Its Derivatives

Regioselective Synthesis Strategies

The arrangement of substituents in 1-chloro-3-iodo-5-methylbenzene necessitates a synthetic approach that precisely controls the position of each group. This is typically achieved through a multi-step process involving the sequential introduction of the halogen atoms onto a toluene (B28343) framework.

Stepwise Halogenation and Methylation Approaches

A common and logical approach to synthesizing this compound involves the stepwise introduction of the halogen substituents onto a toluene or a substituted toluene precursor. This strategy leverages the directing effects of the substituents already present on the aromatic ring to guide the position of the incoming electrophile.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing halogen atoms directly onto an aromatic ring. masterorganicchemistry.comyoutube.com In this type of reaction, a potent electrophile is generated, which then attacks the electron-rich π system of the benzene (B151609) ring. libretexts.org For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically employed to polarize the dihalogen molecule, creating a strong electrophile. libretexts.orgyoutube.commasterorganicchemistry.com

The general mechanism for the chlorination of benzene, which serves as a model for the halogenation of toluene derivatives, is as follows:

Generation of the electrophile: The Lewis acid catalyst reacts with chlorine to form a highly electrophilic complex. youtube.comyoutube.com

Nucleophilic attack: The aromatic ring attacks the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new chlorine atom, restoring the aromaticity of the ring. youtube.com

Direct iodination with molecular iodine (I₂) is generally a reversible process, and the hydrogen iodide (HI) byproduct is a reducing agent that can convert the aryl iodide back to the starting arene. ncert.nic.inbyjus.com To drive the reaction to completion, an oxidizing agent such as nitric acid (HNO₃) or periodic acid (HIO₄) is required to remove the HI as it is formed. ncert.nic.inbyjus.com

A potential synthetic route to this compound could start with 3-chlorotoluene. The subsequent iodination would then be directed by the existing chloro and methyl groups.

The methyl group (-CH₃) is an activating group in electrophilic aromatic substitution, meaning it increases the reactivity of the benzene ring compared to benzene itself. libretexts.org It is also an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. quora.comchemguide.co.ukdoubtnut.com This directing effect is due to two main factors:

Inductive Effect (+I): The methyl group is electron-donating through the sigma bond network, which enriches the electron density of the entire ring. quora.comstackexchange.com

Hyperconjugation: This involves the delocalization of electrons from the C-H bonds of the methyl group into the π system of the benzene ring. This effect preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions. quora.comstackexchange.com

For example, the chlorination of toluene yields a mixture of 2-chlorotoluene (B165313) and 4-chlorotoluene. libretexts.orgyoutube.com

In the context of synthesizing this compound, if we start with 3-chlorotoluene, the methyl group is at position 1 and the chloro group is at position 3. The methyl group will direct incoming electrophiles to positions 2, 4, and 6. The chloro group, being a deactivating but ortho, para-director, will direct to positions 2, 4, and 6 as well. The combined effect would strongly favor substitution at the 5-position (para to the chloro group and meta to the methyl group, but influenced by the ortho-para directing nature of both). However, direct iodination at this position would compete with substitution at other activated sites.

A more controlled synthesis might involve starting with 3,5-dinitrotoluene, followed by reduction of one nitro group, diazotization, and Sandmeyer reaction to introduce a chloro group, then reduction of the second nitro group, diazotization, and a Sandmeyer-type reaction to introduce iodine. A multi-step synthesis of the related 1-bromo-3-chloro-5-iodobenzene (B84608) from benzene has been described, highlighting the complexity of achieving this substitution pattern. google.comchemicalbook.com

For toluene and its derivatives, the conditions of halogenation determine whether substitution occurs on the aromatic ring or on the methyl group (the side chain). libretexts.orgstackexchange.com

Ring Halogenation: This is an electrophilic aromatic substitution reaction. It occurs in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and in the absence of UV light, typically at or near room temperature. libretexts.orgstackexchange.comorgoreview.com These conditions favor the formation of an electrophilic halogen species that attacks the aromatic ring.

Side-Chain (Benzylic) Halogenation: This is a free-radical substitution reaction. It occurs under conditions that promote the formation of halogen radicals, such as high temperatures or exposure to ultraviolet (UV) light. stackexchange.comorgoreview.comquora.compearson.com The stability of the intermediate benzyl (B1604629) radical favors substitution at the methyl group. pearson.com

For the synthesis of this compound, where the halogens are attached to the aromatic ring, it is crucial to use conditions that favor electrophilic aromatic substitution.

| Halogenation Type | Reaction Conditions | Position of Halogenation | Mechanism |

| Ring Halogenation | Lewis Acid Catalyst (e.g., FeCl₃, AlCl₃), Dark, Room Temperature libretexts.orgstackexchange.comorgoreview.com | Aromatic Ring (ortho, para to methyl group) libretexts.org | Electrophilic Aromatic Substitution stackexchange.com |

| Side-Chain Halogenation | UV Light or High Temperature stackexchange.comorgoreview.comquora.com | Methyl Group (Benzylic Position) pearson.com | Free-Radical Substitution orgoreview.comquora.com |

Halogen Exchange Reactions for Iodine Introduction

An alternative and often highly efficient method for introducing an iodine atom onto an aromatic ring is through a halogen exchange reaction, commonly known as a Finkelstein reaction for aryl halides. frontiersin.orgnih.gov This strategy is particularly useful for synthesizing aryl iodides from the more readily available aryl chlorides or bromides. science.govresearchgate.netrsc.orgnih.gov These reactions typically require a metal catalyst to proceed. frontiersin.orgnih.govscience.gov

Metal-mediated halogen exchange reactions offer a powerful tool for the synthesis of aryl iodides. nih.govresearchgate.net Copper and nickel are among the most effective metals for promoting this transformation. nih.govrsc.org

A prominent example is the copper-catalyzed conversion of aryl bromides to aryl iodides. organic-chemistry.org This reaction is typically carried out using copper(I) iodide (CuI) as a catalyst in the presence of a ligand, such as a diamine, and an iodide salt like sodium iodide (NaI). organic-chemistry.orgacs.org The reaction conditions are generally mild and tolerate a wide variety of functional groups. organic-chemistry.orgacs.org

The proposed mechanism for the copper-catalyzed aromatic Finkelstein reaction often involves an oxidative addition of the aryl halide to the copper(I) catalyst, followed by halide exchange and reductive elimination to yield the aryl iodide and regenerate the catalyst. nih.govfrontiersin.org

A plausible synthetic route to this compound using this methodology could involve the synthesis of 1-bromo-3-chloro-5-methylbenzene, followed by a copper-catalyzed halogen exchange to replace the bromine with iodine.

| Catalyst System | Substrate | Product | Typical Conditions | Reference |

| CuI / diamine ligand | Aryl Bromide | Aryl Iodide | NaI, dioxane, 110 °C | organic-chemistry.orgacs.org |

| Nickel(0) powder | Aryl Bromide | Aryl Iodide | Pre-treatment with I₂ | nih.gov |

Copper-Catalyzed Finkelstein Reactions

The aromatic Finkelstein reaction, a halogen exchange process, is a crucial method for the synthesis of aryl iodides from the more readily available aryl bromides. Copper-catalyzed versions of this reaction have been developed to proceed under mild conditions, offering high yields and compatibility with a wide range of functional groups. organic-chemistry.orgsigmaaldrich.comresearchgate.netmdma.chnih.gov

The synthesis of this compound can be envisioned via this method starting from 1-bromo-3-chloro-5-methylbenzene. Research pioneered by Stephen L. Buchwald and others has established that a catalyst system comprising copper(I) iodide (CuI) and a diamine ligand can efficiently facilitate this transformation. organic-chemistry.orgfrontiersin.org The reaction typically involves heating the aryl bromide with sodium iodide (NaI) in a suitable solvent like dioxane or n-butanol. sigmaaldrich.commdma.ch

The choice of ligand, solvent, and halide salt is critical for the reaction's success. organic-chemistry.orgmdma.ch For instance, N,N'-dimethyl-1,2-cyclohexanediamine has proven to be a highly effective ligand. frontiersin.org The reaction is often reversible, and the equilibrium can be influenced by the solubility of the halide salts; heterogeneous mixtures have been observed to provide better results than homogeneous ones. organic-chemistry.orgmdma.ch The conditions are generally mild enough to tolerate various polar functional groups and even N-H containing substrates. sigmaaldrich.comresearchgate.net

Table 1: Representative Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction

| Catalyst System | Halide Salt | Solvent | Temperature | Yield | Reference |

| 5 mol% CuI, 10 mol% 1,2- or 1,3-diamine ligand | NaI (2 equiv.) | Dioxane | 110 °C | ~99% | organic-chemistry.orgsigmaaldrich.com |

| CuI (excess), KI | HMPA | 160 °C | Good | frontiersin.org | |

| Copper(I) oxide, L-proline | Not specified | Ethanol | Not specified | High | frontiersin.org |

Vapour Phase Halogen Exchange

Vapour phase halogen exchange represents another approach to interconverting aryl halides. This method typically requires high temperatures and may or may not be catalyzed. frontiersin.org The fundamental principle involves passing the vapor of an aryl halide over a heated catalyst bed or reacting it with a halogenating agent in the gas phase. This technique is generally less common for the synthesis of complex or highly functionalized aryl halides compared to solution-phase methods due to the harsh conditions required, which can lead to side reactions or decomposition. mdma.ch

For a molecule like this compound, a hypothetical vapour phase exchange could involve passing 1,3-dichloro-5-methylbenzene or 1-bromo-3-chloro-5-methylbenzene over a catalyst impregnated with an iodide salt at high temperatures. However, controlling the regioselectivity and preventing the formation of poly-iodinated or other byproducts would be a significant challenge. The exchange of a halogen for a heavier one is thermodynamically less favorable than the reverse (retro-Finkelstein reaction), which adds to the difficulty. nih.gov

Diazonium Salt Chemistry for Controlled Halogenation

Diazonium salts are highly versatile intermediates in aromatic chemistry, enabling the introduction of a wide array of functional groups, including halogens. wikipedia.orgtaylorandfrancis.com The synthesis of this compound can be effectively achieved starting from a corresponding aniline (B41778) derivative, such as 3-chloro-5-methylaniline (B1314063).

The process involves two key steps:

Diazotization : The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form the diazonium salt. youtube.com

Sandmeyer-type Reaction : The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI), to replace the diazonium group (-N₂⁺) with an iodine atom. youtube.comjeeadv.ac.in The release of nitrogen gas (N₂) drives the reaction to completion.

This methodology offers excellent regiocontrol, as the position of the incoming iodine atom is dictated by the initial position of the amine group on the aromatic ring. A related synthesis described in the literature starts with 4-bromo-2-chloroaniline, which is first iodinated and then subjected to a deamination process via its diazonium salt to yield a tri-substituted halobenzene. google.com This highlights the power of diazonium chemistry in multi-step syntheses to precisely control the substitution pattern on the aromatic ring. google.com

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as iodine (I₂), to introduce a substituent with high regioselectivity. uvm.edu

To synthesize this compound using this approach, one would need to start with a precursor bearing a potent DMG. The chloro and methyl groups themselves are not effective DMGs. baranlab.org A more viable route would involve starting with a compound like 3-chloro-5-methylphenol (B1582155). The hydroxyl group can be converted into a powerful DMG, such as an O-carbamate (e.g., -OCONEt₂). nih.gov

The synthetic sequence would be:

Protection/conversion of the hydroxyl group of 3-chloro-5-methylphenol to a DMG like diethylcarbamate.

Ortho-lithiation using s-BuLi, which would be directed to the C-2 or C-6 position (ortho to the carbamate (B1207046) DMG). Given the steric hindrance and electronic effects of the other substituents, deprotonation would likely occur at the C-2 position, between the chloro and carbamate groups.

Quenching the aryllithium intermediate with an iodine source (e.g., I₂) to install the iodine atom.

Removal of the directing group to yield the final product.

This strategy offers a high degree of control that is often unattainable through classical electrophilic aromatic substitution. uvm.edu

Advanced Synthetic Techniques

Modern synthetic chemistry heavily relies on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. Palladium and nickel catalysts are at the forefront of these methods for the formation of C-C and C-heteroatom bonds involving aryl halides.

Palladium-Catalyzed Synthesis of Aryl Halides

Palladium catalysts are exceptionally versatile for cross-coupling reactions where aryl halides, such as this compound, serve as key building blocks. orgsyn.org While palladium catalysis is less commonly used for the direct halogenation of an unfunctionalized C-H bond to form the initial aryl halide, it is paramount for building more complex derivatives from it. Reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination use aryl halides as electrophilic partners. acs.orgdicp.ac.cn

For instance, this compound possesses two different halogen atoms, allowing for selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed processes. orgsyn.org This reactivity difference allows for a selective reaction at the C-I bond while leaving the C-Cl bond intact for a subsequent transformation.

Table 2: Hierarchy of Reactivity in Palladium-Catalyzed Cross-Coupling

| Aryl Halide | Relative Reactivity |

| Ar-I | Highest |

| Ar-Br | Intermediate |

| Ar-OTf | Intermediate |

| Ar-Cl | Lowest |

This differential reactivity enables the use of this compound as a scaffold for the stepwise synthesis of complex, unsymmetrical biaryls or other polysubstituted aromatic compounds. dicp.ac.cn Furthermore, palladium-catalyzed methods have been developed for the formylation of aryl halides, providing a route to aromatic aldehydes. organic-chemistry.org

Nickel-Catalyzed Synthetic Routes

Nickel catalysis provides a cost-effective and powerful alternative to palladium for many transformations involving aryl halides. researchgate.net Nickel catalysts can mediate a variety of cross-coupling reactions, including C(sp²)-C(sp³) bond formation and amination. orgsyn.orgrsc.org

One of the significant areas where nickel catalysis has grown is in reductive cross-coupling reactions, which couple two different organic halides—for example, an aryl halide and an alkyl halide—in the presence of a stoichiometric reductant like zinc or manganese powder. orgsyn.orgacs.org This allows for the direct formation of C-C bonds without the need to pre-form an organometallic nucleophile. A molecule like this compound could be coupled with an alkyl halide using such a method.

Nickel complexes are also effective for halogen exchange reactions (Finkelstein and retro-Finkelstein type reactions), sometimes under milder conditions or with different selectivities than copper-based systems. nih.gov For instance, aryl bromides or iodides can be converted to aryl chlorides using nickel(II) chloride. frontiersin.orgnih.gov Additionally, nickel-catalyzed cross-coupling of aryl halides with sulfinic acid salts offers a direct route to diaryl sulfones. researchgate.net The development of dual photoredox/nickel catalysis has further expanded the scope, enabling reactions like the amination of aryl halides to proceed at room temperature under visible light. rsc.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of halogenated aromatics like this compound aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, minimizing waste, and improving energy efficiency.

One of the key areas of focus in green chemistry is the replacement of hazardous reagents and solvents. For instance, traditional halogenation reactions often employ elemental halogens and volatile organic solvents. Greener alternatives include the use of N-halosuccinimides (NCS, NBS, NIS) as halogenating agents, which are safer to handle. Furthermore, the use of alternative reaction media such as water, ionic liquids, or supercritical carbon dioxide is being explored to replace conventional volatile organic solvents. sunway.edu.my While specific green synthesis routes for this compound are not extensively documented, general green chemistry approaches to the synthesis of polysubstituted benzenes are applicable. This includes catalytic methods that increase atom economy and reduce waste. organic-chemistry.org

A potential green synthetic route could involve the use of recyclable catalysts and solvent-free reaction conditions. For example, the direct halogenation of toluene derivatives can be achieved using solid-supported catalysts that can be easily recovered and reused.

Table 1: Green Chemistry Approaches in Aromatic Halogenation

| Green Chemistry Principle | Application in Halogenated Toluene Synthesis |

| Waste Prevention | Utilizing catalytic reactions with high atom economy to minimize byproducts. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like chlorinated hydrocarbons with water, ionic liquids, or supercritical CO2. sunway.edu.my |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of aromatic cores. |

| Catalysis | Using recyclable solid-supported or homogeneous catalysts to improve efficiency and reduce waste. |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of this compound, particularly in terms of safety, scalability, and control over reaction parameters. Halogenation reactions are often highly exothermic and can be difficult to control on a large scale in batch reactors. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat exchange and precise temperature control, mitigating the risk of thermal runaways. pressbooks.pubresearchgate.net

The synthesis of halogenated toluenes in a flow system can involve the precise mixing of reactant streams, such as a solution of the toluene precursor and a halogenating agent, within a microreactor. noelresearchgroup.comrasayanjournal.co.in This allows for rapid and controlled reactions, often leading to higher yields and selectivities compared to batch processes. For instance, the selective chlorination or iodination of a toluene derivative can be fine-tuned by adjusting the residence time, temperature, and stoichiometry of the reactants in the flow system. While specific flow chemistry protocols for this compound are not widely published, the principles are directly applicable. rsc.org

Table 2: Comparison of Batch vs. Flow Chemistry for Halogenation

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Risk of thermal runaway with exothermic reactions. | Enhanced safety due to superior heat and mass transfer. pressbooks.pub |

| Scalability | Scaling up can be challenging and require re-optimization. | Readily scalable by running the system for longer periods or in parallel. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Yield & Selectivity | Can be lower due to side reactions and decomposition. | Often higher yields and improved selectivity. |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of substituted aromatic compounds. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve reaction yields. youtube.comyoutube.com This is due to the efficient and rapid heating of the reaction mixture, which can lead to higher reaction rates and, in some cases, different selectivities compared to conventional heating.

In the context of synthesizing this compound, microwave assistance could be applied to several steps, such as the introduction of the chloro and iodo substituents. For example, a palladium-catalyzed cross-coupling reaction to introduce the iodo group or a nucleophilic aromatic substitution could be accelerated under microwave irradiation. rsc.org Microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones has been demonstrated, showcasing the potential for creating substituted heterocyclic systems which can be analogous to the synthesis of substituted benzenes. pressbooks.pubyoutube.com

Table 3: Potential Microwave-Assisted Reactions for Synthesis

| Reaction Type | Conventional Heating | Microwave-Assisted |

| Halogenation | Often requires prolonged heating and harsh conditions. | Rapid reaction times (minutes) and potentially milder conditions. youtube.com |

| Cross-Coupling | Can require long reaction times and high catalyst loading. | Faster reactions with potentially lower catalyst loading. |

| Cyclization Reactions | May require high temperatures and long durations. | Significant rate enhancements and improved yields. nih.gov |

Solid-Phase Synthesis Methodologies

Solid-phase synthesis, a technique where molecules are built upon a solid support, offers advantages in terms of purification and automation. nih.gov While traditionally used for the synthesis of peptides and oligonucleotides, its application to the synthesis of small organic molecules, including substituted benzenes, is an area of growing interest. youtube.com

For the synthesis of this compound derivatives, a suitable starting material could be attached to a solid support, such as a polymer resin. Subsequent reactions to introduce the chloro and iodo groups would be carried out in solution, with excess reagents and byproducts being easily washed away after each step. The final product would then be cleaved from the solid support. This approach simplifies purification and allows for the potential for high-throughput synthesis of a library of related compounds. While specific solid-phase syntheses of this compound are not reported, the principles of solid-phase organic synthesis (SPOS) are applicable.

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. noelresearchgroup.com The retrosynthesis of this compound requires careful consideration of the directing effects of the substituents on the aromatic ring.

The methyl group is an ortho-, para-director, while the chloro and iodo groups are also ortho-, para-directors, although they are deactivating. The 1,3,5-substitution pattern suggests that the directing effects of the existing groups must be carefully managed to achieve the desired regiochemistry.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the iodo group: The iodo group can be introduced via an electrophilic iodination reaction. The precursor would be 3-chloro-5-methylaniline, which can be converted to the corresponding diazonium salt and then subjected to a Sandmeyer-type reaction with potassium iodide.

Disconnection of the chloro group: The chloro group on 3-chloro-5-methylaniline can be introduced via chlorination of 3-methylaniline. The amino group is a strong activating ortho-, para-director, so direct chlorination would likely lead to a mixture of isomers. A more controlled approach would be to first protect the amino group as an acetanilide, which is less activating and directs to the para position. However, to achieve the meta-substitution, it is more likely that the chloro and nitro groups are introduced in a different order.

Alternative Disconnection: A more logical approach would start with a meta-directing group. For example, starting with 3,5-dinitrotoluene. One nitro group could be reduced to an amine, which is then diazotized and replaced with a chloro group. The remaining nitro group can then be reduced to an amine, diazotized, and replaced with an iodo group.

This highlights the importance of the order of reactions in the synthesis of polysubstituted benzenes to ensure the correct placement of each functional group.

Chemical Transformations and Reactivity of 1 Chloro 3 Iodo 5 Methylbenzene

Cross-Coupling Reactions

The presence of two different halogen atoms, iodine and chlorine, on the benzene (B151609) ring of 1-Chloro-3-iodo-5-methylbenzene imparts a significant degree of selectivity in cross-coupling reactions. The carbon-iodine (C-I) bond is considerably weaker and therefore more reactive towards oxidative addition to a low-valent palladium catalyst than the more robust carbon-chlorine (C-Cl) bond. This differential reactivity is a cornerstone of the synthetic strategies employing this molecule, allowing for sequential and site-selective functionalization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In the case of this compound, the reaction can be expected to proceed with high chemoselectivity at the C-I bond.

While specific documented examples for the Suzuki-Miyaura coupling of this compound are not prevalent in readily available literature, the general principles of this reaction are well-established. The coupling with an arylboronic acid would selectively replace the iodine atom, leaving the chlorine atom intact for potential subsequent transformations. This allows for the stepwise introduction of different aryl groups onto the benzene ring.

Table 1: Generalized Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 3-Aryl-1-chloro-5-methylbenzene |

Heck Coupling Reactions

The Heck coupling reaction is another cornerstone of palladium-catalyzed C-C bond formation, in which an aryl or vinyl halide is coupled with an alkene. Similar to the Suzuki-Miyaura coupling, the Heck reaction with this compound would preferentially occur at the more labile C-I bond. researchgate.net

This selectivity enables the introduction of a vinyl group at the 3-position of the toluene (B28343) derivative, yielding a substituted styrene (B11656) while preserving the chloro substituent for further synthetic manipulations. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. researchgate.net

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is of significant importance in the synthesis of conjugated enynes and arylalkynes. libretexts.org For this compound, the Sonogashira coupling demonstrates excellent chemoselectivity, with the terminal alkyne coupling exclusively at the position of the iodine atom. wikipedia.org This high degree of selectivity is attributed to the significant difference in reactivity between the C-I and C-Cl bonds. wikipedia.org

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov This methodology provides a straightforward route to 3-alkynyl-1-chloro-5-methylbenzene derivatives, which are valuable intermediates in the synthesis of more complex molecules. A variation of this reaction is the carbonylative Sonogashira coupling, which introduces a carbonyl group between the aryl group and the alkyne, leading to the formation of α,β-alkynyl ketones. researchgate.net

Table 2: Representative Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-1-chloro-5-methylbenzene |

Kumada, Negishi, and Stille Couplings

Other prominent cross-coupling reactions, including the Kumada, Negishi, and Stille couplings, also exhibit selectivity based on the differing reactivities of the carbon-halogen bonds in this compound.

Kumada Coupling: This reaction employs a Grignard reagent as the nucleophile and is catalyzed by a nickel or palladium complex. nih.govuni.lu The reaction with this compound would result in the selective substitution of the iodine atom.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used to form a new C-C bond. researchgate.net Palladium or nickel catalysts are typically employed, and the reaction with this compound is expected to proceed selectively at the C-I bond. researchgate.net

Stille Coupling: The Stille reaction utilizes an organostannane reagent in a palladium-catalyzed process. Aryl iodides are known to be more reactive than aryl chlorides in Stille couplings, ensuring the selective formation of a C-C bond at the 3-position of the starting material. Research on the Stille cross-coupling of the related compound 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (B3074818) further illustrates the preferential reactivity of the C-I bond over the C-Cl bond.

Palladium/Norbornene Cooperative Catalysis for Polysubstituted Arenes

A more advanced and powerful strategy for the functionalization of aryl halides is the palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction. This methodology allows for the simultaneous functionalization of both the ipso and ortho positions of an aryl halide. In the context of this compound, this reaction would be initiated by the oxidative addition of the palladium catalyst to the C-I bond. The resulting organopalladium species can then undergo a norbornene-mediated ortho-C-H activation, leading to the formation of a palladacycle. This intermediate can then be trapped by various electrophiles, and the cycle is terminated by a cross-coupling reaction at the ipso-position. This powerful one-pot reaction sequence enables the synthesis of highly substituted aromatic compounds from simple starting materials.

Triple Cross-Electrophile Coupling

Building upon the principles of palladium/norbornene cooperative catalysis, a formal triple cross-electrophile coupling strategy has been developed. This advanced method allows for the reaction of an aryl iodide with two other distinct electrophilic coupling partners. This approach enables the convergent synthesis of complex, polysubstituted arenes. While not explicitly demonstrated with this compound, the methodology is designed for aryl iodides and could foreseeably be applied to this substrate, allowing for the introduction of three different functional groups in a single, highly controlled process.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically proceeds through one of two primary mechanisms: the addition-elimination mechanism or the elimination-addition (benzyne) mechanism. chemistrysteps.com The operative pathway for this compound is heavily influenced by the reaction conditions and the nature of the nucleophile.

The classical addition-elimination mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comlibretexts.org Since this compound lacks such strong activating groups—possessing a mildly activating methyl group and deactivating halogens—it is generally unreactive towards nucleophilic aromatic substitution under standard conditions via this pathway. stackexchange.com

Displacement of a halide from this compound, therefore, more likely proceeds under forcing conditions (e.g., high temperature and pressure) with a strong base, favoring the elimination-addition (benzyne) mechanism. stackexchange.com

The regioselectivity of the displacement is complex. In a potential benzyne-mediated reaction, the first step is the deprotonation of a hydrogen atom ortho to one of the halogens. The protons at C-2, C-4, and C-6 are all potential sites for abstraction. The subsequent elimination of a halide ion (Cl⁻ or I⁻) would form a benzyne (B1209423) intermediate. Given that iodide is a better leaving group than chloride, elimination of HI is generally more facile than HCl.

The nucleophile then attacks one of the two carbons of the aryne triple bond. This can result in the nucleophile adding to the carbon that originally bore the leaving group (ipso-substitution) or the adjacent carbon (cine-substitution), often leading to a mixture of regioisomeric products. masterorganicchemistry.com The regioselectivity of the nucleophilic attack on the unsymmetrical benzyne is directed by the electronic effects of the remaining substituents. masterorganicchemistry.com

The reaction of unactivated aryl halides like chlorobenzene (B131634) with sodium methoxide (B1231860) is known to be very slow and requires harsh conditions. stackexchange.com By analogy, the reaction of this compound with sodium methoxide would be expected to be challenging. If the reaction were to proceed, it would likely occur via the benzyne mechanism under high temperatures.

The reaction would be initiated by the methoxide ion acting as a strong base to deprotonate the ring, leading to the formation of a benzyne intermediate. Subsequent attack by another methoxide ion, this time acting as a nucleophile, would yield a mixture of isomeric methoxy-iodotoluenes. For instance, formation of the 4-methyl-2-chlorobenzyne followed by methoxide attack could yield both 1-chloro-2-methoxy-5-methylbenzene and 1-chloro-3-methoxy-5-methylbenzene. The exact product distribution would depend on the relative rates of formation of the possible benzyne intermediates and the regioselectivity of the subsequent nucleophilic attack.

Some SN₂ reactions of alkyl chlorides can be accelerated by the addition of sodium iodide (NaI), which converts the alkyl chloride to the more reactive alkyl iodide. doubtnut.comdoubtnut.com However, this catalytic cycle is characteristic of aliphatic, not aromatic, substitution.

The benzyne mechanism is the most plausible pathway for nucleophilic substitution on this compound, particularly with strongly basic nucleophiles like sodium amide (NaNH₂) or under high heat with sodium hydroxide (B78521). youtube.comstackexchange.com

The process involves two main stages:

Elimination: A strong base abstracts a proton from a position ortho to a halogen atom. Due to the greater leaving group ability of iodide compared to chloride, deprotonation at C-2 or C-4, followed by elimination of iodide, is a likely pathway to form a benzyne. For example, abstraction of the C-2 proton followed by loss of I⁻ would form 4-chloro-6-methylbenzyne.

Addition: The incoming nucleophile attacks one of the two sp-hybridized carbons of the highly strained benzyne triple bond. masterorganicchemistry.com

This mechanism readily explains the formation of product mixtures. For example, studies on the reaction of 1-chloro-3-methylbenzene with sodium hydroxide at high temperatures show the formation of both meta- and para-cresol. libretexts.org This outcome is explained by the formation of a methylbenzyne intermediate, which can be attacked by the hydroxide nucleophile at two different positions, leading to isomeric products. A similar outcome would be expected for this compound, where the formation of different benzyne intermediates and subsequent non-regiospecific attack would lead to a complex mixture of substituted phenols or other nucleophilic substitution products.

Electrophilic Aromatic Substitution Reactions

In contrast to its general inertness toward nucleophiles, the benzene ring of this compound is susceptible to attack by electrophiles. The outcome of electrophilic aromatic substitution (EAS) is directed by the combined influence of the three existing substituents. The methyl group is an activating ortho-, para-director, while the chlorine and iodine atoms are deactivating ortho-, para-directors. docbrown.info

The directing effects of the substituents are as follows:

-CH₃ (at C-5): Directs to C-2, C-4, and C-6.

-Cl (at C-1): Directs to C-2, C-4, and C-6.

-I (at C-3): Directs to C-2, C-4, and C-6.

All three substituents direct incoming electrophiles to the same three available positions on the ring: C-2, C-4, and C-6. The activating effect of the methyl group enhances the reactivity at these positions, while the deactivating halogens temper it. The final regioselectivity will be a balance between the strong activating effect of the methyl group and steric hindrance, which is most pronounced at the C-2 position, situated between the two halogens.

Further halogenation of this compound will introduce a new halogen atom at one of the activated positions (C-2, C-4, or C-6). The reaction typically occurs in the presence of a Lewis acid catalyst such as iron(III) chloride (for chlorination) or iron(III) bromide (for bromination). libretexts.org For iodination, an oxidizing agent like nitric acid is required to generate the electrophilic iodine species. youtube.com

Given the steric crowding at the C-2 position, substitution is most likely to occur at the C-4 and C-6 positions. This would lead to the formation of tetra-substituted benzene derivatives.

| Reaction | Reagents | Major Potential Products |

|---|---|---|

| Chlorination | Cl₂, FeCl₃ | 1,4-Dichloro-3-iodo-5-methylbenzene and 1,2-Dichloro-5-iodo-3-methylbenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-chloro-3-iodo-5-methylbenzene and 2-Bromo-1-chloro-5-iodo-3-methylbenzene |

| Iodination | I₂, HNO₃ | 1-Chloro-3,4-diiodo-5-methylbenzene and 1-Chloro-2,5-diiodo-3-methylbenzene |

Nitration and sulfonation introduce strongly electron-withdrawing groups onto the aromatic ring. These reactions follow the same regiochemical principles as halogenation, with the electrophile being directed to the positions activated by the methyl group and directed by the halogens.

Nitration: This is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The electrophile is the nitronium ion (NO₂⁺). The reaction would yield a mixture of nitro-1-chloro-3-iodo-5-methylbenzene isomers. The presence of the deactivating halogens makes the ring less reactive than toluene itself, so standard nitrating conditions are required. The formation of 1-chloro-3-iodo-5-nitrobenzene (B175260) from a related precursor demonstrates the feasibility of introducing a nitro group to a similarly substituted ring. nih.gov

Sulfonation: This reaction is usually performed with fuming sulfuric acid (H₂SO₄/SO₃) to generate the SO₃ electrophile. It is a reversible reaction. The sulfonic acid group (-SO₃H) would also be directed to positions 2, 4, and 6.

| Reaction | Reagents | Major Potential Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-chloro-3-iodo-5-methylbenzene and 4-Nitro-1-chloro-3-iodo-5-methylbenzene |

| Sulfonation | SO₃, H₂SO₄ | 2-Chloro-6-iodo-4-methylbenzene-1-sulfonic acid and 4-Chloro-2-iodo-6-methylbenzene-1-sulfonic acid |

Friedel-Crafts Reactions (Alkylation and Acylation)

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the attachment of alkyl or acyl groups to an aromatic ring. libretexts.org This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the generation of a carbocation or an acylium ion electrophile. libretexts.orgyoutube.com

In the context of this compound, the existing substituents significantly influence the outcome of Friedel-Crafts reactions. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the chloro and iodo groups are deactivating yet also ortho, para-directing. The interplay of these electronic effects, along with steric hindrance from the existing substituents, governs the regioselectivity of the reaction.

Friedel-Crafts Alkylation:

This reaction introduces an alkyl group onto the aromatic ring. libretexts.org For this compound, alkylation would be expected to occur at the positions ortho and para to the activating methyl group. However, Friedel-Crafts alkylations are prone to certain limitations, including the possibility of carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the ring. libretexts.orgyoutube.com The use of a large excess of the aromatic compound can help to favor mono-alkylation. libretexts.org

Friedel-Crafts Acylation:

Acylation involves the introduction of an acyl group (R-C=O) and is a valuable method for synthesizing aromatic ketones. libretexts.org Unlike alkylation, acylation is not susceptible to carbocation rearrangements because the acylium ion is resonance-stabilized. youtube.comyoutube.com For this compound, acylation would be directed by the substituents, with the major product likely resulting from substitution at the least sterically hindered position that is activated by the methyl group. In methylbenzene (toluene), for instance, acylation predominantly occurs at the 4-position relative to the methyl group. libretexts.org

| Reaction Type | Key Features | Expected Outcome for this compound |

|---|---|---|

| Alkylation | Introduces an alkyl group; prone to carbocation rearrangements and polyalkylation. libretexts.orgyoutube.com | Substitution at positions ortho and para to the methyl group, with potential for isomeric mixtures and multiple substitutions. |

| Acylation | Introduces an acyl group; not prone to rearrangements. youtube.comyoutube.com | Regioselective substitution, likely at the position para to the methyl group, to form a ketone. |

Regioselectivity and Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents. These groups can be broadly classified as either activating or deactivating, and as ortho, para-directing or meta-directing.

In the case of this compound, we have:

Methyl Group (-CH₃): An alkyl group that is electron-donating through an inductive effect. It is an activating group and an ortho, para-director. youtube.com This means it increases the rate of electrophilic substitution relative to benzene and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

Chloro (-Cl) and Iodo (-I) Groups: Halogens are deactivating groups due to their electron-withdrawing inductive effect, which makes the ring less reactive towards electrophiles. However, they are ortho, para-directors because of their ability to donate electron density through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack.

The combined influence of these three substituents on the regioselectivity of electrophilic substitution on this compound is a result of the additive effects of each group. The activating methyl group will strongly favor substitution at its ortho and para positions. The deactivating halogens will also direct to their ortho and para positions, but their deactivating nature will slow the reaction down. The ultimate position of substitution will be a balance between the activating effect of the methyl group and the deactivating and directing effects of the halogens, as well as steric considerations.

| Substituent | Electronic Effect | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating (Inductive) | Ortho, Para |

| -Cl (Chloro) | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

| -I (Iodo) | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

C-H Activation Strategies

C-H activation is a powerful and evolving field in organic chemistry that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. sigmaaldrich.com This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials.

Directed C-H Functionalization

Directed C-H functionalization relies on the presence of a directing group within the substrate, which coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, typically at the ortho position. acs.orgrsc.org This strategy enhances both the reactivity and selectivity of the C-H activation process. rsc.org For halogenated aromatics like this compound, a variety of directing groups can be introduced to facilitate site-selective C-H functionalization. The choice of directing group and catalyst system is crucial for achieving the desired transformation. acs.org

Oxidative C-H Activation

Oxidative C-H activation involves the formal oxidation of the metal center during the C-H bond cleavage step. acs.org This process can be promoted by transition metal catalysts, such as those based on rhodium(III) or palladium(II). rsc.orgacs.org In the context of aryl halides, there is a competition between the oxidative addition of the C-H bond and the C-X (where X is a halogen) bond to the metal center. acs.org The relative rates of these two pathways depend on several factors, including the nature of the metal, the ligands, and the substrate. acs.org Generally, the reactivity of aryl halides towards oxidative addition follows the trend I > Br > Cl. nih.gov Therefore, in this compound, the C-I bond would be more susceptible to oxidative addition than the C-Cl bond.

Radical Reactions Involving Halogenated Aromatics

Halogenated aromatic compounds can participate in radical reactions, often initiated by radical initiators or photochemically. The C-X bond in aryl halides can undergo homolytic cleavage to generate an aryl radical. The ease of this cleavage depends on the carbon-halogen bond strength, which decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, the C-I bond in this compound is the most likely to undergo radical cleavage.

Aryl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including hydrogen atom abstraction, addition to multiple bonds, and radical-radical coupling. The specific reaction pathway will depend on the reaction conditions and the other species present in the reaction mixture. It is important to note that free radical halogenation of alkanes can lead to a complex mixture of isomeric products. ncert.nic.indrishtiias.com

Oxidation and Reduction Pathways

The substituents on this compound influence its behavior in oxidation and reduction reactions. The aromatic ring itself can be oxidized under harsh conditions, often leading to ring cleavage. The methyl group is susceptible to oxidation to a carboxylic acid group using strong oxidizing agents.

Reduction reactions can target the halogen substituents. The C-X bonds can be cleaved via catalytic hydrogenation or by using reducing agents. As with radical reactions, the C-I bond is the most readily reduced due to its lower bond energy compared to the C-Cl bond. This selective reduction could potentially be used to synthesize 1-chloro-3-methylbenzene from this compound. The relative reactivity of aryl halides in oxidative addition, a key step in many catalytic reduction cycles, follows the order I > Br > Cl. nih.gov

Spectroscopic Characterization and Computational Studies

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of 1-Chloro-3-iodo-5-methylbenzene. While detailed spectral analyses in peer-reviewed literature are not extensively available for this specific compound, data is accessible through chemical suppliers and can be inferred from the analysis of closely related compounds. bldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the substitution pattern on the benzene (B151609) ring. For this compound, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and a singlet for the methyl protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronegativity and position of the chloro and iodo substituents.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching vibrations within the aromatic ring, and the C-Cl and C-I stretching vibrations. The positions of these bands provide evidence for the presence of the respective functional groups. For instance, the C-Cl stretching frequency in aromatic compounds typically appears in the 1096-1089 cm⁻¹ region. The C-I bond, being weaker, would absorb at a lower frequency. The NIST WebBook provides IR data for the related compound 1-chloro-3-iodobenzene, which shows characteristic peaks that can be used for comparison. nist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z corresponding to its molecular weight (252.48 g/mol ). nih.gov The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms and the methyl group. miamioh.edu

Computational Studies

Computational chemistry offers a powerful tool to complement experimental data by providing insights into the geometric and electronic structure of molecules.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the optimized geometry of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. Furthermore, the electronic properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential, can be calculated. These parameters are crucial for understanding the reactivity and intermolecular interactions of the molecule.

Publicly available databases like PubChem provide computed properties for this compound. nih.gov These predictions, based on computational models, offer valuable preliminary information.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 252.48 g/mol | PubChem nih.gov |

| XLogP3 | 3.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 0 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 251.92028 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 251.92028 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |

| Heavy Atom Count | 9 | PubChem nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

As of the latest available information, specific molecular dynamics (MD) simulation studies for this compound are not present in the public scientific literature. MD simulations could, in principle, be used to study the dynamic behavior of this molecule in different environments, such as in solution or in a biological system. Such simulations would provide insights into its conformational flexibility, solvation properties, and potential interactions with other molecules over time. The absence of such studies indicates a potential area for future research to further characterize the behavior of this compound.

Applications and Advanced Research Directions

Medicinal Chemistry and Pharmaceutical Applications

The scaffold of 1-Chloro-3-iodo-5-methylbenzene is of considerable interest in the development of new therapeutic agents. Its substituted toluene (B28343) framework is a common feature in many biologically active compounds.

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. The this compound molecule serves as an excellent foundational scaffold. nih.gov The presence of two different halogen atoms (chlorine and iodine) at the meta positions relative to the methyl group allows for regioselective functionalization. This is crucial for exploring the chemical space around a core structure to identify new bioactive molecules. nih.gov

The iodine atom, in particular, is amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents, including aryl, alkynyl, and amino groups, respectively. This versatility enables the creation of large libraries of compounds from a single, readily available starting material, which can then be screened for biological activity against various therapeutic targets. The structural motif of a tri-substituted benzene (B151609) ring is a key feature in many pharmaceutical compounds, and this compound provides a direct route to novel analogues.

This compound is a key building block in the synthesis of intermediates for pharmaceuticals. nih.gov A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The ability to selectively modify the this compound molecule makes it an ideal starting point for the synthesis of such lead compounds.

For instance, the iodo group can be selectively replaced through metal-catalyzed cross-coupling reactions without affecting the chloro group. Subsequently, the chloro group can be substituted or modified under different reaction conditions. This stepwise functionalization is a powerful strategy for building molecular complexity and fine-tuning the properties of a potential drug candidate. A closely related compound, 1-bromo-3-chloro-5-iodobenzene (B84608), is noted for its use in creating bioactive compounds with potential therapeutic applications, highlighting the utility of this substitution pattern.

| Reaction Type | Reagent/Catalyst | Group Introduced | Significance in Drug Discovery |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group | Construction of bi-aryl structures found in many drugs. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group | Introduction of rigid linkers, important for binding to protein targets. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group | Formation of C-N bonds, crucial for many classes of bioactive molecules. |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Various functional groups | Modification of the aromatic core under specific conditions. |

This table illustrates some of the key reactions used to modify this compound, enabling the synthesis of diverse drug intermediates.

Agrochemical and Specialty Chemical Applications

Beyond pharmaceuticals, the reactivity of this compound lends itself to the synthesis of agrochemicals and other specialty chemicals. nih.govbyjus.com Halogenated aromatic compounds are precursors to many herbicides, insecticides, and fungicides. byjus.com The specific substitution pattern of this compound allows for the creation of novel active ingredients with potentially improved efficacy or environmental profiles.

In the realm of specialty chemicals, this compound can serve as a precursor for materials such as specialized dyes and fragrances. The ability to introduce different functional groups through the halogen atoms allows for the tuning of properties like color, scent, and stability.

Materials Science and Polymer Chemistry

The rigid structure and reactive handles of this compound make it a valuable monomer or cross-linking agent in the field of materials science and polymer chemistry. It is often categorized as a "Polymer Science Material Building Block". bldpharm.combldpharm.com

The sequential reactivity of the iodo and chloro groups is highly advantageous in polymer synthesis. For example, the iodo group can be used for an initial polymerization or coupling reaction, followed by a secondary reaction involving the chloro group to create cross-linked or branched polymers. This approach allows for the design of polymers with highly controlled architectures and, consequently, tailored physical properties.

Research on the analogous compound 1-bromo-3-chloro-5-iodobenzene has demonstrated its use in Suzuki cross-coupling reactions to attach various aryl substituents, creating complex, polysubstituted molecules. rsc.org This methodology can be directly applied to this compound to synthesize a variety of monomers for advanced polymers. These polymers can have applications ranging from high-performance plastics to specialized coatings.

The development of materials for organic light-emitting diodes (OLEDs), solar cells, and other electronic devices is a rapidly growing area of research. bldpharm.com this compound can serve as a core unit for the synthesis of organic semiconductors and other optoelectronic materials.

By using cross-coupling reactions to attach π-conjugated systems to the benzene ring, chemists can create molecules with specific electronic and photophysical properties. Research has shown that synthesizing molecules with varied π-interacting substituents can influence properties like the glass transition temperature (Tg) and the formation of stable glasses, which are important for the longevity and efficiency of organic electronic devices. rsc.org The ability to build complex, multi-aryl structures from the this compound scaffold is key to developing new materials for next-generation displays, lighting, and photovoltaics. bldpharm.com

Environmental and Toxicological Considerations

Degradation Pathways of Halogenated Aromatics

The environmental persistence of halogenated aromatic compounds is largely determined by their susceptibility to microbial degradation, which is the primary mechanism for their removal. nih.govnih.gov The degradation of these compounds can proceed through either aerobic or anaerobic pathways, with the specific route depending on the environmental conditions and the microbial communities present.

Generally, the biodegradation of complex aromatic compounds is a stepwise process. nih.gov For halogenated aromatics, this typically involves:

Upper Pathway: Initial enzymatic attack on the aromatic ring.

Middle Pathway: Dehalogenation, which is often the most challenging step. nih.gov

Lower Pathway: Cleavage of the aromatic ring and subsequent metabolism, leading to compounds that can enter central metabolic cycles. nih.gov

Aerobic Degradation: Under aerobic conditions, bacteria often employ oxygenase enzymes to initiate the degradation process. Dioxygenases can introduce two hydroxyl groups onto the aromatic ring, forming a diol. For a compound like this compound, this would likely lead to a substituted catechol. epa.govethz.ch This catechol intermediate is then susceptible to ring cleavage, breaking down the aromatic structure. The enzymes involved in the degradation of chlorinated compounds like chlorobenzene (B131634) are believed to have evolved from those that degrade simpler molecules like benzene and toluene. ethz.ch

Anaerobic Degradation: In the absence of oxygen, a different set of microbial processes occurs. Reductive dehalogenation is a key mechanism where the halogen substituent is removed and replaced by a hydrogen atom. nih.gov For toluene and related compounds, anaerobic degradation can also be initiated by the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by the enzyme benzylsuccinate synthase (BSS). uab.catwur.nl This is followed by a series of reactions that activate the molecule for eventual ring reduction and cleavage. uab.cat The presence of both chlorine and iodine on the same ring presents a complex scenario, as the relative lability of the carbon-halogen bonds (C-I is weaker than C-Cl) will influence the sequence of dehalogenation.

Factors such as the concentration of the compound, the availability of other nutrients, and the presence of acclimated microbial populations can significantly influence the rate and extent of degradation. epa.gov

Metabolite Identification and Toxicological Mechanisms

The toxicity of halogenated aromatic hydrocarbons can be substantial, though it varies widely depending on the specific structure of the compound, including the type and position of the halogen atoms. ontosight.aiiloencyclopaedia.org

General Toxicological Mechanisms: Many toxic effects of halogenated aromatics are mediated through their interaction with cellular receptors. ontosight.ai A primary mechanism involves the aryl hydrocarbon receptor (Ah receptor). nih.gov Binding of a halogenated aromatic compound to the Ah receptor can lead to changes in gene expression, disrupting normal cellular processes in a manner analogous to steroid hormones. nih.gov Other mechanisms of toxicity include the metabolic activation of the compound into reactive intermediates that can damage cellular components and the potential for bioaccumulation in fatty tissues, leading to chronic exposure. msdvetmanual.comontosight.ai

Exposure to this class of compounds has been associated with a range of adverse health effects, including irritation of the eyes, skin, and respiratory system, as well as more severe outcomes like neurotoxicity, reproductive and developmental problems, and carcinogenicity. ontosight.aiiloencyclopaedia.org For this compound specifically, it is classified as harmful if swallowed, inhaled, or in contact with skin, and is known to cause serious eye and skin irritation. nih.gov

Potential Metabolites: The metabolism of this compound in biological systems is expected to follow pathways similar to other halogenated toluenes. The initial steps likely involve oxidation of the methyl group or hydroxylation of the aromatic ring, catalyzed by cytochrome P450 enzymes.

Potential metabolites could include:

(3-Chloro-5-iodophenyl)methanol

3-Chloro-5-iodobenzaldehyde

3-Chloro-5-iodobenzoic acid

Chlorinated and iodinated phenols (e.g., 2-Chloro-6-iodo-4-methylphenol)

These metabolic processes can either detoxify the compound or, in some cases, lead to metabolic activation, forming more toxic or reactive species. ontosight.ai For instance, the formation of phenolic metabolites is a common pathway for chlorobenzenes, which are then often converted to chlorocatechols. epa.gov The ultimate toxicological impact depends on the specific metabolites formed and their reactivity within the cell.

Intermolecular Interactions and Supramolecular Chemistry

Halogen Bonding in 1-Chloro-3-iodo-5-methylbenzene Systems

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgnih.gov The strength of this interaction is tunable and generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov In this compound, both chlorine and iodine atoms have the potential to act as halogen bond donors.

Due to the higher polarizability and more positive σ-hole of iodine compared to chlorine, the iodine atom in this compound is the more potent halogen bond donor. This is a general trend observed in molecules containing multiple different halogens. acs.org The electron-withdrawing nature of the aromatic ring further enhances the electrophilic character of the halogen atoms. nih.gov

In a crystalline environment, the iodine atom of this compound would be expected to form halogen bonds with suitable halogen bond acceptors, such as lone pair-donating atoms (e.g., oxygen, nitrogen) or even other halogen atoms acting as acceptors. acs.orgnih.gov The geometry of the halogen bond is typically linear, with the R-X···A angle approaching 180°, where R is the carbon atom attached to the halogen (X) and A is the acceptor atom. acs.org

While the chlorine atom is a weaker halogen bond donor than iodine, it can still participate in such interactions, particularly in the absence of stronger acceptors for the iodine. The presence of both a strong (iodine) and a weaker (chlorine) halogen bond donor on the same molecule allows for the potential formation of complex supramolecular architectures.

Halogen-Arene Interactions

Halogen-arene interactions are another significant type of non-covalent force that can influence the packing of this compound in the solid state. These interactions involve the attraction between a halogen atom and the π-electron cloud of an aromatic ring. The halogen atom can interact with the center of the arene ring or with the edge of the ring (C-H or C-C bonds).

In the context of this compound, both the iodine and chlorine atoms can engage in halogen-arene interactions with neighboring molecules. The strength of this interaction also depends on the polarizability of the halogen, making iodine a stronger participant than chlorine. Computational studies on similar systems, such as C6F5X and C6H5X (where X = I, Br, Cl, F), have shown that the magnitude of the interaction energy is significant and directional. acs.org

Self-Assembly and Crystal Engineering with Halogenated Aromatics

The principles of self-assembly and crystal engineering aim to design and synthesize solid-state materials with desired structures and properties by controlling intermolecular interactions. hhu.de Halogenated aromatic compounds, such as this compound, are excellent building blocks for crystal engineering due to the directionality and tunability of halogen bonds. bohrium.com